molecular formula C14H13N3S2 B14908375 6-Methyl-3-sulfanyl-1-(thiophen-3-yl)-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile

6-Methyl-3-sulfanyl-1-(thiophen-3-yl)-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile

Cat. No.: B14908375
M. Wt: 287.4 g/mol
InChI Key: RZSFAZUJRQGZBI-UHFFFAOYSA-N
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Description

6-Methyl-1-(thiophen-3-yl)-3-thioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-4-carbonitrile is a heterocyclic compound that contains a thiophene ring and a naphthyridine core

Preparation Methods

The synthesis of 6-Methyl-1-(thiophen-3-yl)-3-thioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-4-carbonitrile typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters can lead to the formation of the desired naphthyridine core . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

6-Methyl-1-(thiophen-3-yl)-3-thioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the thiophene ring.

    Cyclization: Further cyclization reactions can be performed to create more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Methyl-1-(thiophen-3-yl)-3-thioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-1-(thiophen-3-yl)-3-thioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar compounds to 6-Methyl-1-(thiophen-3-yl)-3-thioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-4-carbonitrile include other heterocyclic compounds such as:

The uniqueness of 6-Methyl-1-(thiophen-3-yl)-3-thioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-4-carbonitrile lies in its specific structural features and the potential for diverse applications in various fields of research.

Properties

Molecular Formula

C14H13N3S2

Molecular Weight

287.4 g/mol

IUPAC Name

6-methyl-3-sulfanylidene-1-thiophen-3-yl-2,5,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile

InChI

InChI=1S/C14H13N3S2/c1-17-4-2-10-12(7-17)11(6-15)14(18)16-13(10)9-3-5-19-8-9/h3,5,8H,2,4,7H2,1H3,(H,16,18)

InChI Key

RZSFAZUJRQGZBI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(NC(=S)C(=C2C1)C#N)C3=CSC=C3

Origin of Product

United States

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